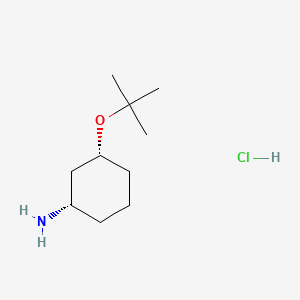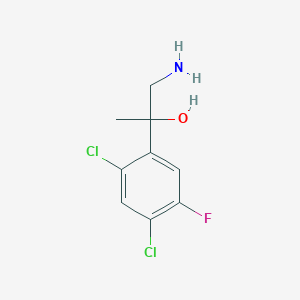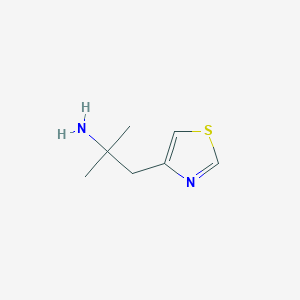
2-Methyl-1-(thiazol-4-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(thiazol-4-yl)propan-2-amine is a heterocyclic compound containing a thiazole ring Thiazoles are five-membered rings with one sulfur and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thiazol-4-yl)propan-2-amine typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method is the alkylation of thiazole with 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(thiazol-4-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Methyl-1-(thiazol-4-yl)propan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(thiazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-(thiazol-2-yl)propan-1-amine: Similar in structure but with a different position of the thiazole ring.
1-(2-Amino-4-methyl-thiazol-5-yl)-ethanone: Another thiazole derivative with different functional groups.
Uniqueness
2-Methyl-1-(thiazol-4-yl)propan-2-amine is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H12N2S |
|---|---|
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
2-methyl-1-(1,3-thiazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-7(2,8)3-6-4-10-5-9-6/h4-5H,3,8H2,1-2H3 |
Clé InChI |
BZIOVWRGGAQQPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CSC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


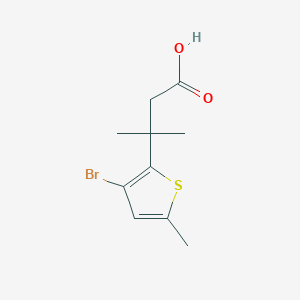
![2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}aceticacid](/img/structure/B13595000.png)

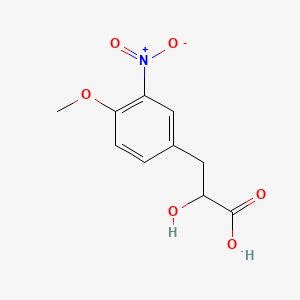

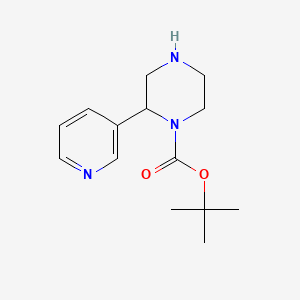
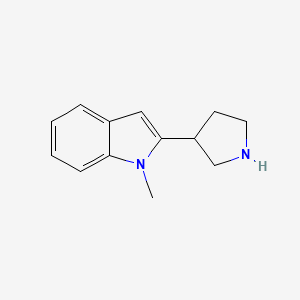
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13595062.png)
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride](/img/structure/B13595064.png)
